Cas no 942947-95-7 (5-bromo-4-chloro-3-nitro-pyridin-2-amine)

5-bromo-4-chloro-3-nitro-pyridin-2-amine structure
942947-95-7 structure
商品名:5-bromo-4-chloro-3-nitro-pyridin-2-amine
CAS番号:942947-95-7
MF:C5H3BrClN3O2
メガワット:252.453218698502
MDL:MFCD11110693
CID:69616
PubChem ID:45480236

5-bromo-4-chloro-3-nitro-pyridin-2-amine 化学的及び物理的性質

名前と識別子

    • 2-Amino-5-bromo-4-chloro-3-nitropyridine
    • 5-Bromo-4-chloro-3-nitro-2-pyridinamine
    • 5-Bromo-4-chloro-3-nitropyridin-2-amine
    • 5-BROMO-4-CHLORO-3-NITRO-PYRIDIN-2-YLAMINE
    • PubChem19503
    • BLGCPXIDEMLKMS-UHFFFAOYSA-N
    • PB28233
    • EN000414
    • AM804585
    • BC004449
    • ST2416405
    • AB0027792
    • W9670
    • 947A957
    • 5-BROMO-4-CHLORO-3-NITRO-2-PYRIDINA
    • 5-Bromo-4-chloro-3-nitro-2-pyridinamine (ACI)
    • 5-bromo-4-chloro-3-nitro-pyridin-2-amine
    • 942947-95-7
    • DB-002094
    • CS-0019371
    • AKOS015854980
    • DTXSID70670259
    • MFCD11110693
    • J-507907
    • DS-12763
    • AKOS025395613
    • SY097004
    • EN300-137053
    • SCHEMBL208151
    • MDL: MFCD11110693
    • インチ: 1S/C5H3BrClN3O2/c6-2-1-9-5(8)4(3(2)7)10(11)12/h1H,(H2,8,9)
    • InChIKey: BLGCPXIDEMLKMS-UHFFFAOYSA-N
    • ほほえんだ: [O-][N+](C1C(N)=NC=C(Br)C=1Cl)=O

計算された属性

  • せいみつぶんしりょう: 250.91000
  • どういたいしつりょう: 250.91
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 12
  • 回転可能化学結合数: 0
  • 複雑さ: 188
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 互変異性体の数: 2
  • ひょうめんでんか: 0
  • トポロジー分子極性表面積: 84.7
  • 疎水性パラメータ計算基準値(XlogP): 2.2

じっけんとくせい

  • 密度みつど: 2.020
  • ふってん: 338.37 °C at 760 mmHg
  • フラッシュポイント: 338.37 °C at 760 mmHg
  • 屈折率: 1.689
  • PSA: 84.73000
  • LogP: 3.09230

5-bromo-4-chloro-3-nitro-pyridin-2-amine セキュリティ情報

5-bromo-4-chloro-3-nitro-pyridin-2-amine 税関データ

  • 税関コード:2933399090
  • 税関データ:

    中国税関番号:

    2933399090

    概要:

    2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

5-bromo-4-chloro-3-nitro-pyridin-2-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-137053-5.0g
5-bromo-4-chloro-3-nitropyridin-2-amine
942947-95-7
5.0g
$206.0 2023-02-15
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
A53490-1g
5-Bromo-4-chloro-3-nitropyridin-2-amine
942947-95-7 97%
1g
¥136.0 2023-09-08
eNovation Chemicals LLC
D495202-10G
5-bromo-4-chloro-3-nitropyridin-2-amine
942947-95-7 97%
10g
$130 2024-05-23
Enamine
EN300-137053-2.5g
5-bromo-4-chloro-3-nitropyridin-2-amine
942947-95-7
2.5g
$113.0 2023-02-15
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1089076-5g
5-Bromo-4-chloro-3-nitropyridin-2-amine
942947-95-7 97%
5g
¥633.00 2024-04-24
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-SX043-5g
5-bromo-4-chloro-3-nitro-pyridin-2-amine
942947-95-7 97%
5g
1007.0CNY 2021-08-04
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-SX043-200mg
5-bromo-4-chloro-3-nitro-pyridin-2-amine
942947-95-7 97%
200mg
111.0CNY 2021-08-04
eNovation Chemicals LLC
D495202-5G
5-bromo-4-chloro-3-nitropyridin-2-amine
942947-95-7 97%
5g
$95 2024-05-23
abcr
AB443821-25 g
2-Amino-5-bromo-4-chloro-3-nitropyridine; .
942947-95-7
25g
€746.40 2023-04-22
Enamine
EN300-137053-0.1g
5-bromo-4-chloro-3-nitropyridin-2-amine
942947-95-7
0.1g
$48.0 2023-02-15

5-bromo-4-chloro-3-nitro-pyridin-2-amine 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ;  1 h, 80 °C
リファレンス
Preparation of substituted 1H-imidazo[4,5-b]pyridin-2(3H)-ones and their use as GluN2B receptor modulators
, World Intellectual Property Organization, , ,

ごうせいかいろ 2

はんのうじょうけん
リファレンス
Preparation of 2,3-diamino-4-bromopyridine
, China, , ,

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Sulfuric acid Solvents: Water ;  < 10 °C; 15 min, 5 - 10 °C; 55 °C
1.2 Reagents: Nitric acid Solvents: Water ;  55 - 60 °C; 30 min, 55 °C; 55 °C → rt
1.3 Reagents: Sodium hydroxide Solvents: Water ;  pH 7
リファレンス
Imidazo[4,5-b]pyridine Derivatives As Inhibitors of Aurora Kinases: Lead Optimization Studies toward the Identification of an Orally Bioavailable Preclinical Development Candidate
Bavetsias, Vassilios; Large, Jonathan M.; Sun, Chongbo; Bouloc, Nathalie; Kosmopoulou, Magda; et al, Journal of Medicinal Chemistry, 2010, 53(14), 5213-5228

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Sulfuric acid Solvents: Water ;  rt; 2.5 h, 40 °C; 40 °C → rt
1.2 Reagents: Water ;  neutralized, cooled
リファレンス
2-Phenyl-3H-imidazo[4,5-b]pyridine derivatives as inhibitors or mammalian tyrosine kinase ROR1 activity and their preparation
, World Intellectual Property Organization, , ,

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ;  1 h, 80 °C
リファレンス
Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia
Bavetsias, Vassilios; Crumpler, Simon; Sun, Chongbo; Avery, Sian; Atrash, Butrus; et al, Journal of Medicinal Chemistry, 2012, 55(20), 8721-8734

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Sulfuric acid ,  Nitric acid ;  0 °C → 55 °C; 1 h, 55 °C
1.2 Reagents: Sodium hydroxide ;  pH 7
リファレンス
Imidazopyridine derivative and pharmaceutical composition comprising same as active ingredient
, Korea, , ,

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ;  1 h, 80 °C
リファレンス
Preparation of imidazopyridines as inhibitors of aurora kinase and/or FLT3
, World Intellectual Property Organization, , ,

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Sulfuric acid ;  -5 °C
1.2 Reagents: Fuming nitric acid ;  5 min, < 0 °C; 2 h, 0 °C → 50 °C; 1 h, 50 °C
1.3 Reagents: Water ;  cooled
1.4 Reagents: Ammonia ;  pH 7.3
リファレンス
Discovery and analgesic evaluation of 8-chloro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione as a novel potent D-amino acid oxidase inhibitor
Xie, Dongsheng; Lu, Jun; Xie, Jin; Cui, Junjun; Li, Teng-Fei; et al, European Journal of Medicinal Chemistry, 2016, 117, 19-32

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: Sulfuric acid Solvents: Water ;  15 min, -10 °C
1.2 Reagents: Nitric acid Solvents: Water ;  55 - 60 °C; 30 min, 55 °C; 55 °C → rt
1.3 Reagents: Sodium hydroxide Solvents: Water ;  pH 7, cooled
リファレンス
Preparation of imidazopyridines as enzyme inhibitors, especially Aurora kinase inhibitors, for treating cell proliferative diseases
, World Intellectual Property Organization, , ,

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: Sulfuric acid ,  Nitric acid Solvents: Water ;  0 °C; 0 °C → 55 °C; 1 h, 55 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 7
リファレンス
Preparation of imidazopyridine derivative as protein kinase inhibitors
, World Intellectual Property Organization, , ,

ごうせいかいろ 11

はんのうじょうけん
1.1 Reagents: Sulfuric acid ;  rt; 2.5 h, 40 °C
リファレンス
2-Phenylimidazo[4,5-B]pyridin-7-amine derivatives used as inhibitors of mammalian tyrosine kinase ROR1 activity and their preparation
, United States, , ,

5-bromo-4-chloro-3-nitro-pyridin-2-amine Raw materials

5-bromo-4-chloro-3-nitro-pyridin-2-amine Preparation Products

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清らかである:99%/99%
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